molecular formula C50H66N6O4 B12431204 Lsd1/hdac6-IN-1

Lsd1/hdac6-IN-1

Cat. No.: B12431204
M. Wt: 815.1 g/mol
InChI Key: LRLKEHSULHZRIQ-IHCSCSDWSA-N
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Description

Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is a dual inhibitor that targets lysine specific demethylase 1 and histone deacetylase 6. These enzymes play crucial roles in the regulation of gene expression and are involved in various cellular processes, including cancer progression. The compound has shown significant potential in inhibiting tumor growth by modulating the expression of disease-specific genes .

Preparation Methods

The synthesis of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves several steps, including the use of computational chemistry approaches to design specific inhibitors. In vitro assays, such as TR-FRET and fluorescence-based activity assays, are used to assess the potency of the compound . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and gene regulation. In biology, it is employed to investigate the roles of lysine specific demethylase 1 and histone deacetylase 6 in cellular processes. In medicine, the compound is being explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and multiple myeloma . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting epigenetic pathways .

Mechanism of Action

The mechanism of action of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves the inhibition of lysine specific demethylase 1 and histone deacetylase 6 enzymes. By targeting these enzymes, the compound modulates the expression of genes involved in cancer progression. Lysine specific demethylase 1 inhibition leads to the re-expression of aberrantly silenced genes, while histone deacetylase 6 inhibition enhances immune response by overcoming immune suppression .

Properties

Molecular Formula

C50H66N6O4

Molecular Weight

815.1 g/mol

IUPAC Name

N-hydroxy-4-[3-[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide;N-hydroxy-4-[3-[4-[[[(1S,2R)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide

InChI

InChI=1S/2C25H33N3O2/c2*29-25(27-30)22-10-8-19(9-11-22)5-4-14-28-15-12-20(13-16-28)18-26-24-17-23(24)21-6-2-1-3-7-21/h2*1-3,6-11,20,23-24,26,30H,4-5,12-18H2,(H,27,29)/t2*23-,24+/m10/s1

InChI Key

LRLKEHSULHZRIQ-IHCSCSDWSA-N

Isomeric SMILES

C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CN[C@H]2C[C@@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO

Canonical SMILES

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

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